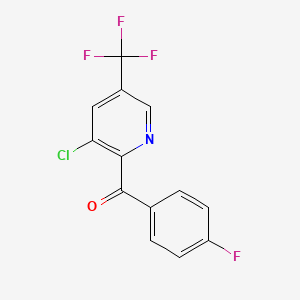

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone

Vue d'ensemble

Description

Synthesis Analysis

Trifluoromethylpyridines, which are structurally similar to the compound , are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique

Pharmacophore Design for p38α MAP Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, including those related to the structure of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone, are recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme is key in mediating proinflammatory cytokine release. The research highlights the importance of fluorophenyl rings for achieving high binding selectivity and potency, critical in the design of selective inhibitors targeting inflammatory pathways (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Environmental Fate of Fluorinated Compounds

A critical review of per- and polyfluoroalkyl substances (PFASs) in landfills sheds light on the environmental persistence and mobility of fluorinated compounds, including those structurally related to (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone. This study identifies the need for further research to understand the degradation pathways and overall environmental fate of such compounds, highlighting their potential impact on environmental health (Hamid, Li, & Grace, 2018).

Fluoroalkylation in Aqueous Media

Research on fluoroalkylation reactions, including the incorporation of fluorinated groups like trifluoromethyl, highlights the development of environmentally benign synthetic methods. This is relevant for designing molecules with enhanced physical, chemical, and biological properties, including those related to (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone. The review emphasizes the potential for green chemistry advancements in incorporating fluorinated groups into target molecules, underscoring the importance of such functionalities in drug design and materials science (Song, Han, Zhao, & Zhang, 2018).

Analysis of Emerging Fluoroalkylether Substances

A comprehensive review of the environmental occurrence, fate, and effects of fluoroalkylether compounds, including those related to (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone, provides insights into the challenges of assessing the risks associated with novel fluorinated alternatives. The analysis of such substances in environmental and biomonitoring samples underlines the complexity of their behavior and the necessity for advanced analytical methods to better understand their impact (Munoz, Liu, Duy, & Sauvé, 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals

A review focusing on the biodegradability of polyfluoroalkyl chemicals in the environment, including those related to (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone, discusses the potential for microbial action in breaking down such persistent compounds. It highlights the significance of understanding microbial degradation pathways to assess environmental fate and design more eco-friendly fluorinated substances (Liu & Mejia Avendaño, 2013).

Orientations Futures

Propriétés

IUPAC Name |

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF4NO/c14-10-5-8(13(16,17)18)6-19-11(10)12(20)7-1-3-9(15)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHBSEZENNVDFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

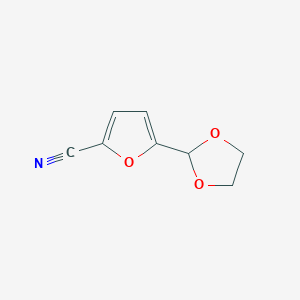

C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-fluorophenyl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)

![(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid](/img/structure/B1459306.png)

![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B1459307.png)

![1-{2-[(4-Methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride](/img/structure/B1459308.png)

![3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459321.png)

![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)